molecular formula C51H82N8O17 B1213145 Cyclo[threonyl-(4-hydroxyprolyl)-(3,4-dihydroxyhomotyrosyl)-(3-hydroxyglutaminyl)-(3-hydroxy-4-methylprolyl)-Ngamma-(4,5-dihydroxyornithine)]-Nalpha-(10,12-dimethyltetradecanoylamide)

Cyclo[threonyl-(4-hydroxyprolyl)-(3,4-dihydroxyhomotyrosyl)-(3-hydroxyglutaminyl)-(3-hydroxy-4-methylprolyl)-Ngamma-(4,5-dihydroxyornithine)]-Nalpha-(10,12-dimethyltetradecanoylamide)

Cat. No. B1213145
M. Wt: 1079.2 g/mol
InChI Key: DFQUSLQYURJBIT-ZTDAOEOCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cyclo[threonyl-(4-hydroxyprolyl)-(3,4-dihydroxyhomotyrosyl)-(3-hydroxyglutaminyl)-(3-hydroxy-4-methylprolyl)-Ngamma-(4,5-dihydroxyornithine)]-Nalpha-(10,12-dimethyltetradecanoylamide), also known as Cyclo[threonyl-(4-hydroxyprolyl)-(3,4-dihydroxyhomotyrosyl)-(3-hydroxyglutaminyl)-(3-hydroxy-4-methylprolyl)-Ngamma-(4,5-dihydroxyornithine)]-Nalpha-(10,12-dimethyltetradecanoylamide), is a useful research compound. Its molecular formula is C51H82N8O17 and its molecular weight is 1079.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality Cyclo[threonyl-(4-hydroxyprolyl)-(3,4-dihydroxyhomotyrosyl)-(3-hydroxyglutaminyl)-(3-hydroxy-4-methylprolyl)-Ngamma-(4,5-dihydroxyornithine)]-Nalpha-(10,12-dimethyltetradecanoylamide) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cyclo[threonyl-(4-hydroxyprolyl)-(3,4-dihydroxyhomotyrosyl)-(3-hydroxyglutaminyl)-(3-hydroxy-4-methylprolyl)-Ngamma-(4,5-dihydroxyornithine)]-Nalpha-(10,12-dimethyltetradecanoylamide) including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

Cyclo[threonyl-(4-hydroxyprolyl)-(3,4-dihydroxyhomotyrosyl)-(3-hydroxyglutaminyl)-(3-hydroxy-4-methylprolyl)-Ngamma-(4,5-dihydroxyornithine)]-Nalpha-(10,12-dimethyltetradecanoylamide)

Molecular Formula

C51H82N8O17

Molecular Weight

1079.2 g/mol

IUPAC Name

N-[(3S,6S,9S,11R,15S,20S,21R,24S,25S,26S)-3-[(1R)-3-amino-1-hydroxy-3-oxopropyl]-6-[(2R)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,21,25-tetrahydroxy-15-[(1R)-1-hydroxyethyl]-26-methyl-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-10,12-dimethyltetradecanamide

InChI

InChI=1S/C51H82N8O17/c1-6-25(2)19-26(3)13-11-9-7-8-10-12-14-37(66)53-32-21-35(64)47(72)57-49(74)41-42(67)27(4)23-59(41)51(76)39(34(63)22-36(52)65)55-48(73)40(44(69)43(68)29-15-17-30(61)18-16-29)56-46(71)33-20-31(62)24-58(33)50(75)38(28(5)60)54-45(32)70/h15-18,25-28,31-35,38-44,47,60-64,67-69,72H,6-14,19-24H2,1-5H3,(H2,52,65)(H,53,66)(H,54,70)(H,55,73)(H,56,71)(H,57,74)/t25?,26?,27-,28+,31+,32?,33-,34+,35-,38-,39-,40-,41-,42-,43+,44?,47+/m0/s1

InChI Key

DFQUSLQYURJBIT-ZTDAOEOCSA-N

Isomeric SMILES

CCC(C)CC(C)CCCCCCCCC(=O)NC1C[C@@H]([C@H](NC(=O)[C@@H]2[C@H]([C@H](CN2C(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H]3C[C@H](CN3C(=O)[C@@H](NC1=O)[C@@H](C)O)O)C([C@@H](C4=CC=C(C=C4)O)O)O)[C@@H](CC(=O)N)O)C)O)O)O

Canonical SMILES

CCC(C)CC(C)CCCCCCCCC(=O)NC1CC(C(NC(=O)C2C(C(CN2C(=O)C(NC(=O)C(NC(=O)C3CC(CN3C(=O)C(NC1=O)C(C)O)O)C(C(C4=CC=C(C=C4)O)O)O)C(CC(=O)N)O)C)O)O)O

synonyms

L 671,329
L 671329
L-671329
L671329
pneumocandin A(0)
pneumocandin A0

Origin of Product

United States

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